molecular formula C14H16N2O B1480263 2-(6-(Benzyloxy)pyridin-2-yl)ethan-1-amine CAS No. 1000540-33-9

2-(6-(Benzyloxy)pyridin-2-yl)ethan-1-amine

Cat. No.: B1480263
CAS No.: 1000540-33-9
M. Wt: 228.29 g/mol
InChI Key: DDLASQXHTRKQEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Geometry and Bonding Characteristics

The molecular structure of this compound consists of three primary components: a central pyridine ring, a benzyloxy substituent at the 6-position, and an ethylamine chain at the 2-position. This arrangement creates a molecule with distinct electronic and spatial properties governed by the interplay between these functional groups.

The pyridine ring forms the core of the molecule and maintains a planar hexagonal structure with sp² hybridization of its carbon and nitrogen atoms. The internal bond angles and bond distances within the pyridine moiety follow characteristic patterns, with carbon-carbon bond lengths averaging approximately 1.39 Å and carbon-nitrogen bond lengths measuring around 1.34 Å. The nitrogen atom in the pyridine ring contributes to the aromatic π-electron system through its unhybridized p orbital, while its lone pair occupies an sp² orbital projecting outward from the ring in the same plane as the σ bonds.

The benzyloxy group attached at the 6-position of the pyridine ring introduces important structural features. The carbon-oxygen bond connecting the pyridine to the benzyloxy group has an estimated length of approximately 1.36 Å, which is shorter than typical single carbon-oxygen bonds (1.43 Å) due to partial double bond character arising from conjugation with the aromatic systems. The phenyl ring of the benzyloxy group adopts a non-coplanar orientation relative to the pyridine ring due to steric constraints.

The ethylamine chain at the 2-position exhibits tetrahedral geometry around its carbon atoms. The carbon-nitrogen bond in the amine portion has a length of approximately 1.47 Å, which is consistent with typical carbon-nitrogen single bonds in aliphatic amines. This bond is longer than the carbon-oxygen bond and the carbon-nitrogen bonds within the pyridine ring due to its single bond character without conjugation effects.

Table 1: Key Bond Lengths in this compound

Bond Type Approximate Length (Å) Reference Values
C-C (pyridine ring) 1.39 1.39 (pyridine)
C-N (pyridine ring) 1.34 1.34-1.35 (pyridine)
C-O (benzyloxy linkage) 1.36 1.36-1.43 (ethers)
O-CH₂ (benzyloxy) 1.43 1.43 (typical ethers)
C-C (ethylamine chain) 1.54 1.54 (alkanes)
C-N (amine) 1.47 1.47 (aliphatic amines)

The overall electronic distribution within the molecule is influenced by the electronegativity differences between atoms. The nitrogen atom in the pyridine ring creates a dipole moment with the negative end at nitrogen, while the amine group introduces another polar center. The presence of these electronegative centers results in a molecule with multiple sites for potential hydrogen bonding and other intermolecular interactions.

Crystallographic Analysis and Conformational Studies

The crystallographic properties and conformational preferences of this compound are influenced by rotational freedom around several key bonds, particularly those associated with the benzyloxy group and the ethylamine chain. These rotational degrees of freedom introduce considerable conformational complexity to the molecule.

While specific crystallographic data for this compound has not been definitively established, insights can be drawn from studies of related compounds. The pyridine core likely adopts a planar conformation similar to pyridine itself, which crystallizes in an orthorhombic crystal system. The benzyloxy group introduces significant conformational variability due to rotational freedom around the C-O-CH₂-Ph linkage.

Studies on benzyl ethers indicate that rotation around the C₍sp²₎-C₍sp³₎ bond connecting the phenyl ring to the methylene group exhibits a relatively low energy barrier, estimated to be less than 4.6 kJ/mol. This low barrier allows for facile rotation of the phenyl ring relative to the rest of the molecule. The preferred conformation generally positions the phenyl ring at an angle of approximately 30° out of the plane of the adjacent bonds rather than in a fully planar arrangement. This non-planar orientation minimizes steric interactions and optimizes orbital overlap.

The rotation around the C-O bond connecting the benzyloxy group to the pyridine ring is also of significant interest. Computational studies on similar benzyloxy-substituted heterocycles suggest that the energetically preferred conformation has the C-O bond approximately coplanar with the pyridine ring, allowing for conjugation between the oxygen lone pairs and the aromatic π system. However, the energy difference between conformers is relatively small, enabling multiple conformational states to exist in solution.

The ethylamine chain attached at the 2-position introduces additional conformational flexibility. The rotation around the bond connecting the ethylamine chain to the pyridine ring likely has a relatively low energy barrier, allowing the chain to adopt multiple orientations relative to the pyridine plane. This flexibility is important for potential intermolecular interactions, particularly those involving the terminal amine group.

Table 2: Estimated Rotational Barriers in this compound

Bond Rotation Estimated Energy Barrier (kJ/mol) Preferred Conformation
Ph-CH₂ (benzyloxy) 0.8-4.6 Phenyl ring ~30° out of plane
CH₂-O (benzyloxy) 0.7-1.0 Approximately staggered
O-Pyridine 4.0-8.0 Approximately coplanar with pyridine ring
Pyridine-CH₂CH₂NH₂ 2.0-5.0 Multiple conformations possible

The crystal packing of this compound would likely be influenced by hydrogen bonding interactions involving the terminal amine group, as well as π-π stacking interactions between aromatic rings of adjacent molecules. These non-covalent interactions play crucial roles in determining the three-dimensional arrangement of molecules in the crystal lattice.

Comparative Structural Analysis with Pyridine-Based Analogues

Comparing this compound with structurally related pyridine derivatives provides valuable insights into the effects of substitution patterns on molecular geometry and properties. Several analogues with similar structural features have been investigated, allowing for systematic comparison.

One closely related compound is 2-(6-Methoxypyridin-2-yl)ethanamine, which differs from the target molecule only in the replacement of the benzyloxy group with a methoxy group. This substitution significantly reduces the steric bulk at the 6-position while maintaining similar electronic properties at the pyridine-oxygen interface. The smaller methoxy group likely allows for greater rotational freedom and potentially different crystal packing arrangements compared to the benzyloxy-substituted analogue.

Another relevant comparison is with 2-(6-Ethoxypyridin-2-yl)ethan-1-amine, which contains an ethoxy group instead of a benzyloxy group at the 6-position. This intermediate-sized substituent provides a bridge between the bulky benzyloxy and compact methoxy groups, offering insights into the gradual effects of increasing steric bulk on molecular conformation.

The compound 2-(6-(Trifluoromethyl)pyridin-2-yl)ethan-1-amine represents a structurally distinct analogue where the oxygen-containing substituent is replaced with a trifluoromethyl group. This substitution significantly alters the electronic properties of the pyridine ring due to the strong electron-withdrawing nature of the trifluoromethyl group, while also changing the steric profile at the 6-position.

Comparing with 2,6-Bis(benzyloxy)pyridine provides insight into the effects of symmetric substitution at both the 2- and 6-positions of the pyridine ring. This double substitution eliminates the asymmetry present in this compound and likely results in different conformational preferences and crystal packing arrangements.

Table 3: Comparative Analysis of Related Pyridine Derivatives

Compound Substituent at 6-Position Substituent at 2-Position Key Structural Differences
This compound Benzyloxy Ethylamine Reference compound
2-(6-Methoxypyridin-2-yl)ethanamine Methoxy Ethylamine Smaller 6-substituent, reduced steric bulk
2-(6-Ethoxypyridin-2-yl)ethan-1-amine Ethoxy Ethylamine Intermediate-sized 6-substituent
2-(6-(Trifluoromethyl)pyridin-2-yl)ethan-1-amine Trifluoromethyl Ethylamine Electron-withdrawing 6-substituent without oxygen
2,6-Bis(benzyloxy)pyridine Benzyloxy Benzyloxy Symmetrical substitution, no amine group
6-(Benzyloxy)pyridin-3-amine Benzyloxy Hydrogen (3-position: NH₂) Amine at 3-position instead of ethylamine at 2-position

The position of substituents on the pyridine ring significantly impacts molecular geometry and electronic distribution. In this compound, the 2,6-disubstitution pattern creates a particular electronic environment around the pyridine nitrogen. Comparative analysis with compounds having different substitution patterns reveals that substituents at the 2- and 6-positions have the most pronounced effect on the pyridine nitrogen's electronic properties due to their proximity to the nitrogen atom.

The length of the carbon-nitrogen bond in the ethylamine chain remains relatively constant across these analogues at approximately 1.47 Å, indicating that this structural feature is not significantly affected by variations in the substituent at the 6-position. However, the conformation adopted by the ethylamine chain relative to the pyridine ring may vary depending on the nature of the 6-substituent due to steric interactions.

The carbon-oxygen bond lengths connecting the substituents to the pyridine ring show subtle variations across these analogues. For methoxy and ethoxy groups, this bond length is typically around 1.36-1.37 Å, while for the benzyloxy group, it may be slightly longer due to reduced conjugation resulting from the non-coplanarity of the phenyl ring.

These comparative analyses highlight how systematic structural modifications affect molecular geometry, conformational preferences, and electronic properties in pyridine derivatives. Such structure-property relationships are fundamental to understanding the behavior of these compounds in various chemical and biological contexts.

Properties

IUPAC Name

2-(6-phenylmethoxypyridin-2-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O/c15-10-9-13-7-4-8-14(16-13)17-11-12-5-2-1-3-6-12/h1-8H,9-11,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDLASQXHTRKQEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=N2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(6-(Benzyloxy)pyridin-2-yl)ethan-1-amine, a compound belonging to the class of aminopyridines, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a benzyloxy group and an ethylamine side chain. The presence of both the pyridine nitrogen and the primary amine allows for metal coordination, which may influence its biological activity.

Inhibition of Enzymatic Activity

Research indicates that compounds similar to this compound exhibit inhibitory effects on various enzymes. In particular, studies have highlighted its role as an inhibitor of human butyrylcholinesterase (hBChE), an enzyme implicated in Alzheimer's disease. The inhibition of hBChE suggests potential therapeutic applications in neurodegenerative disorders .

Antinociceptive Effects

A study focusing on pyridinone derivatives, which share structural similarities with this compound, demonstrated significant antinociceptive properties in rodent models. The most active compounds in this series were identified as p38α MAPK inhibitors, suggesting a mechanism through which these compounds could alleviate pain hypersensitivity . This pathway may also be relevant for understanding the analgesic potential of this compound.

Case Studies and Experimental Evidence

  • Antinociceptive Study : In a controlled study involving rats with inflammatory mechanical allodynia, compounds structurally related to this compound were shown to significantly reduce pain responses. The study highlighted that these compounds acted rapidly and effectively reversed pain symptoms associated with nerve injury .
  • Enzyme Inhibition Studies : A series of experiments evaluated the potency of various aminopyridine derivatives against hBChE. The results indicated that modifications in the structure, such as the introduction of electron-withdrawing groups, enhanced inhibitory activity. This suggests that similar modifications could be explored for optimizing this compound for increased efficacy .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

  • Pyridine Ring : Essential for interaction with biological targets.
  • Benzyloxy Group : May enhance lipophilicity and facilitate membrane penetration.
  • Amine Side Chain : Critical for binding interactions with enzyme active sites.

Comparative Analysis

The following table summarizes key findings related to the biological activity of this compound and similar compounds:

Compound NameBiological ActivityMechanism of ActionReference
2-(6-(Benzyloxy)pyridin-2-yl)ethan-1-amInhibits hBChE; AntinociceptiveEnzyme inhibition; p38α MAPK pathway
3-(Bromophenyl)-5-(phenylamino)pyridinAnalgesic in neuropathic painp38α MAPK inhibition
GalantaminehBChE inhibitor; cognitive enhancerCompetitive inhibition

Scientific Research Applications

The compound 2-(6-(Benzyloxy)pyridin-2-yl)ethan-1-amine , with the molecular formula C14H16N2O, is an organic compound characterized by a pyridine ring substituted with a benzyloxy group and an ethylamine chain. This unique structure positions it for various scientific research applications, particularly in the fields of medicinal chemistry and material science.

Pharmaceutical Development

This compound is primarily recognized as a pharmaceutical intermediate . Its structural features suggest potential utility in the synthesis of novel therapeutic agents. Compounds with similar pyridine-based structures have been explored for their biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. The presence of the benzyloxy group may enhance lipophilicity, potentially improving the pharmacokinetic profile of derived drugs.

Material Science Applications

The incorporation of this compound into polymer matrices could enhance material properties due to its aromatic structure. Research into polymer composites suggests that such compounds can improve thermal stability and mechanical strength, making them suitable for applications in coatings, adhesives, and advanced materials.

Synthesis of Complex Molecules

As a synthetic building block, this compound can be utilized in the preparation of more complex molecules. Its reactivity allows for further functionalization, which could lead to the development of new chemical entities with tailored properties for specific applications in drug discovery or materials engineering.

Case Study 1: Anticancer Activity

A study investigating pyridine derivatives indicated that certain compounds exhibit significant cytotoxicity against various cancer cell lines. Although this compound has not been directly tested, its structural analogs have shown promise as potential anticancer agents, suggesting that this compound may also possess similar properties if explored further.

Case Study 2: Neuroprotective Effects

Research on related compounds has highlighted their neuroprotective effects in models of neurodegenerative diseases. The potential application of this compound in this area could be significant, given the increasing interest in developing therapies for conditions like Alzheimer's disease.

Summary Table of Applications

Application AreaDescription
Pharmaceutical DevelopmentIntermediate for synthesizing novel therapeutic agents with potential anti-inflammatory and anticancer properties.
Biological Activity StudiesPotential enzyme inhibitors or receptor modulators; further research needed to confirm activities.
Material ScienceEnhances thermal stability and mechanical strength when incorporated into polymer matrices.
Synthesis of Complex MoleculesBuilding block for creating more complex chemical entities tailored for specific applications.

Comparison with Similar Compounds

Research Implications and Gaps

  • Pharmacological Data: Limited evidence on the target compound’s bioactivity.
  • Synthetic Optimization : Higher yields (e.g., 81% for ligand 448 in ) indicate room for improving the target compound’s synthesis .

Preparation Methods

Formation of the Ethanamine Side Chain

The ethanamine moiety at the 2-position can be introduced by:

  • Reductive amination: Reacting 6-(Benzyloxy)pyridin-2-carbaldehyde with ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride or borane complexes. This method provides direct conversion of the aldehyde to the primary amine.

  • Alternative approach: Starting from 2-(6-(Benzyloxy)pyridin-2-yl)acetaldehyde, followed by reductive amination to yield the ethanamine.

Catalytic Coupling Methods

Palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) are employed for amination steps involving aryl halides:

  • Catalysts: Pd2(dba)3 with ligands such as XantPhos.
  • Bases: tert-Butoxide (t-BuONa).
  • Solvents: Toluene or tert-amyl alcohol.
  • Conditions: Heating at 90–110 °C under nitrogen atmosphere for 12 hours.

This method is useful for coupling an amine to a halogenated pyridine intermediate, enabling the introduction of the ethanamine side chain or further functionalization.

Representative Preparation Procedure (Adapted from Related Pyridinyl Amines)

Step Reagents & Conditions Description
1. 6-Chloropyridin-2-yl precursor + Benzyl alcohol, K2CO3, DMF, 90 °C, 12 h Nucleophilic substitution to install benzyloxy group
2. 6-(Benzyloxy)pyridin-2-carbaldehyde + NH3 or amine source + NaBH3CN, MeOH, RT Reductive amination to form ethanamine side chain
3. Pd2(dba)3 (0.1 eq), XantPhos (0.2 eq), t-BuONa (2 eq), toluene, 110 °C, 12 h Palladium-catalyzed amination if starting from halogenated intermediates
4. Work-up: Extraction, drying (Na2SO4), filtration, concentration Isolation of crude product
5. Purification: Silica gel chromatography or preparative HPLC Obtaining pure this compound

Detailed Research Findings

  • Method A (Multicomponent Reaction): In the synthesis of related pyridinyl amines, substituted pyridin-2-amine and pyridine-2-carbaldehyde undergo condensation with isocyanides in methanol with p-toluenesulfonic acid at 70 °C, followed by extraction and chromatography to yield the product. This method can be adapted for introducing ethanamine functionality on pyridine derivatives.

  • Palladium-Catalyzed Amination: The use of Pd2(dba)3 with XantPhos ligand and t-BuONa base in toluene at 110 °C has been demonstrated to effectively couple amines with aryl halides on pyridine rings, providing a route to functionalized ethanamines.

  • Reductive Amination: Borane-dimethyl sulfide complex (BH3-Me2S) reduction of amides to amines in THF at 0–60 °C is a reliable method for converting amide intermediates to ethanamine derivatives.

  • Benzyloxy Protection: Benzyl chloroformate (Cbz-Cl) is commonly used to protect amines during synthesis, facilitating purification and subsequent deprotection steps.

Comparative Table of Preparation Methods

Preparation Method Key Reagents Conditions Advantages Limitations
Nucleophilic Substitution 6-Halo-pyridinyl + Benzyl alcohol, K2CO3 DMF, 90–110 °C, 12 h Straightforward, high regioselectivity Requires halogenated precursor
Reductive Amination Aldehyde + NH3 + NaBH3CN MeOH, RT, 12 h Direct amine formation, mild conditions Sensitive to sterics, requires aldehyde
Pd-Catalyzed Amination Aryl halide + Amine + Pd2(dba)3 + XantPhos + t-BuONa Toluene, 110 °C, 12 h High yield, broad substrate scope Requires expensive catalyst, inert atmosphere
Amide Reduction Amide + BH3-Me2S THF, 0–60 °C, 6 h Efficient amide to amine conversion Sensitive to moisture, requires careful quenching

Notes on Practical Considerations

  • Purification: Silica gel chromatography and preparative HPLC are preferred to achieve high purity of the final amine compound.
  • Reaction Monitoring: LCMS and NMR are essential for monitoring reaction progress and confirming product identity.
  • Safety: Handling of palladium catalysts and borane reagents requires appropriate safety measures due to toxicity and reactivity.
  • Scalability: Methods involving one-pot multistep reactions and mild conditions are more amenable to scale-up.

Q & A

Q. What are the common synthetic routes for 2-(6-(Benzyloxy)pyridin-2-yl)ethan-1-amine, and how can reaction conditions be optimized for higher yield?

The synthesis typically involves nucleophilic substitution or coupling reactions. A validated method for analogous pyridinyl-ethylamine derivatives uses NaOtBu in anhydrous acetonitrile under inert atmospheres to promote alkoxy group displacement on chlorinated pyridazine intermediates . Key optimizations include:

  • Solvent choice : Polar aprotic solvents (e.g., MeCN) enhance reaction rates.
  • Temperature : Heating to 65°C for 14 hours improves conversion .
  • Purification : Automated column chromatography with gradients (e.g., pentane/EtOAc) achieves >80% purity .

Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?

  • NMR : 1^1H and 13^13C NMR confirm the benzyloxy group (δ ~5.0 ppm for OCH2_2Ph) and ethylamine chain (δ ~2.8 ppm for CH2_2NH2_2).
  • HPLC/MS : Validates purity and molecular weight (expected [M+H]+ ~255.3 g/mol).
  • X-ray crystallography : Resolves crystalline forms, as demonstrated for structurally related pyridinyl compounds in patent literature .

Q. How does the benzyloxy group influence the compound’s reactivity and stability under different conditions?

  • Stability : The benzyloxy group is susceptible to acidic hydrolysis , necessitating storage in neutral or anhydrous conditions. Hydrochloride salt forms (e.g., related compounds in ) improve stability and solubility .
  • Reactivity : The ether linkage allows selective deprotection (e.g., hydrogenolysis) for downstream functionalization .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields or purity for this compound?

Discrepancies often arise from:

  • Reagent quality : Anhydrous MeCN and rigorously dry NaOtBu are critical for reproducibility .
  • Workup protocols : Incomplete filtration (e.g., Celite pads) or solvent traces may skew purity metrics. Comparative TLC/HPLC analysis pre- and post-purification is advised .
  • Crystallization conditions : Patent data shows that solvent polarity and cooling rates significantly impact crystalline form purity .

Q. What role does this compound play as a ligand in transition metal complexes, and what catalytic applications exist?

Pyridinyl-ethylamine derivatives act as bidentate ligands for transition metals (e.g., Fe, Cu) in catalysis. For example:

  • Coordination chemistry : The pyridine nitrogen and amine group chelate metals, enabling applications in oxidation/reduction reactions .
  • Catalytic activity : Related ligands facilitate C–C bond formation in cross-coupling reactions, with catalytic turnover numbers (TON) exceeding 103^3 in optimized systems .

Q. What computational methods can predict the compound’s behavior in biological systems?

  • Molecular docking : Models interactions with biological targets (e.g., enzymes) using PubChem-derived 3D structures .
  • ADMET prediction : Tools like SwissADME estimate logP (~2.1) and solubility (<10 μM in water), suggesting limited blood-brain barrier penetration .

Q. How do structural analogs of this compound inform its potential in drug discovery?

  • Bioisosteric replacement : Replacing the benzyloxy group with methoxy or thioether moieties (e.g., ) modulates pharmacokinetics .
  • SAR studies : Pyridinyl-ethylamine scaffolds show activity in kinase inhibition assays, with IC50_{50} values <1 μM for optimized derivatives .

Q. Methodological Recommendations

  • Synthetic optimization : Use inert atmosphere Schlenk lines for moisture-sensitive steps .
  • Stability testing : Conduct accelerated degradation studies (40°C/75% RH) to identify degradation pathways .
  • Catalytic screening : Employ high-throughput robotic platforms to test ligand-metal combinations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(6-(Benzyloxy)pyridin-2-yl)ethan-1-amine
Reactant of Route 2
Reactant of Route 2
2-(6-(Benzyloxy)pyridin-2-yl)ethan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.